molecular formula C9H16O3 B13621692 2-Cyclohexyl-2-hydroxypropanoic acid

2-Cyclohexyl-2-hydroxypropanoic acid

Cat. No.: B13621692
M. Wt: 172.22 g/mol
InChI Key: RESQFTBCGMPJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by a cyclohexyl group attached to a hydroxypropanoic acid structure, making it a unique molecule with interesting properties.

Preparation Methods

The synthesis of 2-Cyclohexyl-2-hydroxypropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . Industrial production methods may involve more scalable processes, such as the use of cyclohexyl chloride and sodium hydroxide under controlled conditions .

Chemical Reactions Analysis

2-Cyclohexyl-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl ketones and carboxylic acids under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding cyclohexylpropanoic acid.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclohexyl-2-hydroxypropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is being conducted on its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules . The cyclohexyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

2-Cyclohexyl-2-hydroxypropanoic acid can be compared with other similar compounds, such as:

    2-Hydroxypropanoic acid (Lactic acid): Unlike lactic acid, which has a simpler structure, this compound has a cyclohexyl group that adds complexity and unique properties.

    Cyclohexylpropanoic acid: This compound lacks the hydroxy group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of a cyclohexyl group and a hydroxypropanoic acid structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxypropanoic acid

InChI

InChI=1S/C9H16O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h7,12H,2-6H2,1H3,(H,10,11)

InChI Key

RESQFTBCGMPJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.